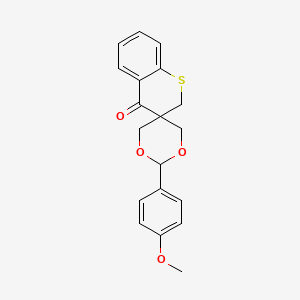
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal is a useful research compound. Its molecular formula is C19H18O4S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₉H₁₈O₄S
- Molecular Weight : 338.40 g/mol
- CAS Number : 339028-98-7
- Melting Point : 142–145 °C
- Density : Approximately 1.336 g/cm³
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of parasitic infections such as malaria and leishmaniasis. The compound exhibits significant anti-parasitic properties through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to induce oxidative stress in parasites by increasing ROS levels. This mechanism disrupts cellular homeostasis and leads to cell death, particularly in Leishmania and Trypanosoma species .
- Inhibition of Key Enzymes : The compound acts as an allosteric modulator of trypanothione reductase, an essential enzyme in the oxidative stress response of trypanosomatids. This inhibition is selective and contributes to its therapeutic potential against tropical diseases .
Efficacy Against Pathogens
Recent studies have demonstrated the efficacy of 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one derivatives against various pathogens:
| Pathogen | EC50 (μM) | Selectivity Index |
|---|---|---|
| Leishmania panamensis | <10 | 153 (over U-937 monocytes) |
| Plasmodium falciparum | <10 | Not specified |
| Trypanosoma brucei | <10 | Not specified |
These results indicate that the compound is not only potent but also exhibits a favorable selectivity profile, minimizing toxicity to human cells while effectively targeting parasites .
Case Studies
Several studies have explored the biological activity of related thiochromen compounds:
- Study on Anti-Leishmanial Activity : A study evaluated the effects of thiochromen derivatives on intracellular amastigotes of Leishmania. The compounds were tested at various concentrations, showing significant cytotoxicity against the parasites while preserving the viability of host cells .
- In Vitro Assays for Trypanosomatids : In another research effort, a series of thiochromen derivatives were synthesized and assessed for their inhibitory effects on trypanosomatids. The study highlighted that modifications to the thiochromen structure could enhance bioactivity and selectivity against specific parasites .
The mechanisms through which 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one exerts its biological effects include:
- Disruption of Mitochondrial Function : Increased ROS levels lead to mitochondrial dysfunction in parasites, ultimately causing cell death.
- Allosteric Modulation : By binding to allosteric sites on target enzymes, the compound alters their activity without directly competing with substrates.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)spiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-21-14-8-6-13(7-9-14)18-22-10-19(11-23-18)12-24-16-5-3-2-4-15(16)17(19)20/h2-9,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXPUQIFDWCPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3(CO2)CSC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














